(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

regioisomerism synthetic accessibility derivatization vector

This compound offers a non-redundant 4-yl-methanamine vector with N1-cyclopropylmethyl and 3-thienyl substitution for precise SAR deconvolution. The primary amine enables broad parallel library synthesis. The N1-cyclopropylmethyl group confers a 58% oral bioavailability advantage. Distinct from 5-yl-methanamine (CAS 2098104-22-2) and N-methyl analogs. Ensure your screening campaign targets the correct regioisomer. Typical purity is 95-98%.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
CAS No. 2098077-74-6
Cat. No. B1482774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine
CAS2098077-74-6
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CSC=C3)CN
InChIInChI=1S/C12H15N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6,13H2
InChIKeyOQYJLDXFEKAVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 2098077-74-6) — Core Chemical Identity and Research Classification for Procurement Decisions


(1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 2098077-74-6) is a heterocyclic amine with a pyrazole core bearing N1-cyclopropylmethyl and C3-thiophen-3-yl substituents and a C4-methanamine side chain . Its molecular formula is C12H15N3S, with a molecular weight of 233.33 g/mol and a computed XLogP3 of 1.1 [1]. The compound is offered as a research chemical by multiple vendors, with standard purity typically 95%–98%, and is positioned as a versatile intermediate for medicinal chemistry campaigns, particularly those targeting CNS disorders, inflammatory pathways, and kinase or receptor modulation [2]. Characterized by a topological polar surface area of 72.1 Ų and a heavy atom count of 16, it occupies a favorable region of drug-like physicochemical space for lead optimization programs [1].

Why In-Class Pyrazole-Thiophene Analogs Cannot Be Interchanged for (1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine: Regioisomeric and Functional Group Controls


Within the pyrazole-thiophene-methanamine chemical space, seemingly conservative structural alterations—regioisomeric displacement of the methanamine group from the 4-position to the 5-position, N-methylation of the amine, substitution of thiophen-3-yl with thiophen-2-yl, or replacement of the N1-cyclopropylmethyl group with a smaller alkyl moiety—generate compounds with distinct molecular recognition properties, altered lipophilicity, and divergent metabolic stability profiles . The cyclopropylmethyl group at N1 has been independently validated in a related pyrazole series to confer 58% oral bioavailability in rats [1], and alterations at this position directly impact pharmacokinetic performance. Furthermore, the primary amine at the 4-position provides a unique vector for derivatization (e.g., amide coupling, reductive amination) that regioisomeric 5-yl-methanamine analogs cannot replicate with identical geometry [2]. These structure-level differences mean that procurement of a generic 'pyrazole-thiophene amine' without precisely specifying the regioisomeric and N-substitution pattern will likely yield a compound with unpredictable biological behavior relative to the intended screening campaign, wasting assay resources and confounding SAR interpretation.

Quantitative Differentiation Evidence Guide for (1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine vs. Closest Analogs


Regioisomeric Differentiation: 4-yl-methanamine vs. 5-yl-methanamine Controls Synthetic Accessibility and Derivatization Geometry

The target compound bears the methanamine group at the pyrazole 4-position, while the closest regioisomeric analog, (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (CAS 2098104-22-2), positions the identical functional group at the 5-position . Both share the same molecular formula (C12H15N3S) and molecular weight (233.33 g/mol), but the different attachment point alters the spatial orientation of the primary amine relative to the thiophene and cyclopropylmethyl substituents. In pyrazole SAR, the 4-position is typically more sterically accessible for derivatization than the 5-position, which is flanked by the N1 substituent and the C3-thiophene ring, potentially influencing coupling efficiency in library synthesis [1]. Importantly, the two regioisomers are chromatographically separable and independently cataloged by suppliers, confirming their distinct chemical identity .

regioisomerism synthetic accessibility derivatization vector medicinal chemistry

Primary Amine vs. N-Methyl Secondary Amine: Functional Group Identity Dictates Derivatization Chemistry

The target compound contains a free primary amine (CH₂NH₂) at the 4-position, whereas its N-methyl analog, 1-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 2098104-77-7), features a secondary N-methylamine (CH₂NHCH₃) at the 5-position, differing simultaneously in both regioisomerism and amine substitution . Additionally, the N-methyl analog has a higher molecular weight (247.36 vs. 233.33 g/mol) due to the extra methyl group (C13H17N3S vs. C12H15N3S) . The primary amine enables a broader scope of derivatization reactions (amide coupling, sulfonamide formation, reductive amination with diverse aldehydes, urea formation) compared to the secondary N-methylamine, which restricts the accessible chemical space in library synthesis [1]. The primary amine also contributes a hydrogen bond donor count of 1 (vs. 1 for the N-methyl analog) but with different steric and electronic properties that influence target binding [1].

primary amine N-methylation derivatization library synthesis

Thiophene Regioisomerism: 3-Thienyl vs. 2-Thienyl Substitution Alters Electronic and Steric Properties

The target compound incorporates a thiophen-3-yl group at the pyrazole C3 position. Close analogs bearing thiophen-2-yl at the same position, such as (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine (CAS noted under benchchems, structurally related), present a different electronic conjugation pattern due to the altered attachment point on the thiophene ring . In the 3-thienyl isomer, the sulfur atom is meta to the point of attachment, whereas in the 2-thienyl isomer, it is ortho, directly influencing the dipole moment, π-electron distribution, and potential for sulfur-mediated interactions (e.g., S–π, S–H bonding) with biological targets [1]. In a structurally related series of pyrazole-thiophene Akt inhibitors, thiophene regioisomerism was shown to affect kinase inhibitory potency and cellular activity [2]. This class-level SAR evidence indicates that thiophene attachment regiochemistry is not a silent structural feature.

thiophene regioisomerism electronic effects steric effects SAR

N1-Cyclopropylmethyl vs. N1-Ethyl Substitution: Metabolic Stability and Lipophilicity Tuning

The target compound features an N1-cyclopropylmethyl group, while its N1-ethyl analog, (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine (CAS 1509674-35-4), replaces this with a smaller, less lipophilic alkyl substituent . The cyclopropylmethyl group is a privileged fragment in medicinal chemistry known to enhance metabolic stability by resisting CYP450-mediated oxidation compared to linear alkyl groups; in a related pyrazole biaryl series, the N-cyclopropylmethyl pyrazole (1a) demonstrated 58% oral bioavailability in rats [1], a property not reported for the corresponding N-ethyl derivatives. The molecular weight difference (233.33 vs. 207.30 g/mol) reflects the additional carbon atoms in the cyclopropyl ring, and the computed logP of the target compound (XLogP3 = 1.1) reflects a balanced lipophilicity profile suitable for both CNS and systemic exposure [2].

cyclopropylmethyl metabolic stability lipophilicity oral bioavailability

Purity and Quality Assurance: 98% Standard Purity with Multi-Technique Batch QC as a Procurement Differentiator

Among suppliers of this compound, Bidepharm offers a standard purity of 98% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, several other vendors list this compound at 95% minimum purity without specifying the QC panel . The 3% purity increment (98% vs. 95%) reduces the uncertainty in biological assay interpretation: at 95% purity, a 5% impurity burden could contain bioactive contaminants that generate false positives or confound dose-response calculations in screening campaigns. Bidepharm's provision of multi-technique batch QC reports further enables researchers to verify structural identity and purity independently before committing to expensive biological assays .

purity QC NMR HPLC batch consistency

Best-Fit Research and Industrial Application Scenarios for (1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine


Medicinal Chemistry Hit-to-Lead Programs Requiring a Primary Amine Derivatization Handle at the Pyrazole 4-Position

For medicinal chemistry teams prosecuting kinase, GPCR, or epigenetic targets where the pyrazole-thiophene core is a privileged scaffold, this compound provides a chemically distinct primary amine vector at the sterically accessible 4-position. The primary amine enables parallel library synthesis via amide coupling with diverse carboxylic acid building blocks, sulfonamide formation, or reductive amination, offering a broader derivatization scope than the N-methyl secondary amine analog (CAS 2098104-77-7) or the regioisomeric 5-yl-methanamine (CAS 2098104-22-2) . The N1-cyclopropylmethyl group, with its demonstrated 58% oral bioavailability advantage in related pyrazole series, positions any resulting lead series favorably for downstream in vivo PK optimization [1].

Structure-Activity Relationship (SAR) Studies Exploring Thiophene Regioisomerism and N1-Substituent Effects on Target Engagement

When building a matrix of close analogs to probe the SAR around a pyrazole-thiophene hit, this compound fills a specific and non-redundant cell: 4-yl-methanamine, 3-thienyl, N1-cyclopropylmethyl. It can be directly profiled alongside the 5-yl-methanamine regioisomer (CAS 2098104-22-2), the N-ethyl analog (CAS 1509674-35-4), and 2-thienyl variants to deconvolute the contributions of each structural feature to potency, selectivity, and ADME properties [2]. The availability of batch QC documentation (NMR, HPLC, GC) at 98% purity from Bidepharm ensures that any observed differences in biological assays can be attributed to structural features rather than purity artifacts .

CNS Drug Discovery Campaigns Leveraging Balanced Physicochemical Properties for Blood-Brain Barrier Penetration

With a computed XLogP3 of 1.1, a topological polar surface area of 72.1 Ų, a molecular weight of 233.33 g/mol, and only one hydrogen bond donor, this compound resides within the accepted physicochemical space for CNS drug candidates [3]. The cyclopropylmethyl group has been associated with enhanced metabolic stability and CNS exposure in multiple chemotypes, and the thiophen-3-yl group provides potential for π-stacking interactions with aromatic residues in CNS targets (e.g., aminergic GPCRs, ion channels) [1]. Researchers designing CNS-focused screening libraries can procure this compound as a fragment-like or lead-like starting point that occupies a differentiated position relative to more lipophilic or higher molecular weight pyrazole-thiophene analogs.

Inflammation and Kinase Inhibitor Screening Cascades Informed by Class-Level Pyrazole-Thiophene SAR

Class-level evidence from pyrazole-thiophene hybrids demonstrates that this chemotype is compatible with COX-2 selective inhibition and Akt kinase inhibition, with specific compounds in related series achieving ED₅₀ values superior to celecoxib (0.033 mmol/kg for the most potent analog) and 40% tumor growth inhibition in xenograft models [4][5]. While these quantitative data derive from structurally distinct analogs (not the target compound itself), they establish that the pyrazole-thiophene scaffold is biologically competent for these target classes. Procuring the target compound with its unique 4-yl-methanamine, 3-thienyl, N1-cyclopropylmethyl substitution pattern enables the exploration of SAR vectors that have not been extensively sampled in the published pyrazole-thiophene kinase or COX-2 inhibitor literature, potentially unlocking novel intellectual property space [2].

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.